Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate
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Overview
Description
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is an organic compound characterized by the presence of two benzyl groups attached to a central carbonyl group, along with a cycloheptyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate typically involves the reaction of benzyl alcohol with a suitable cycloheptyl derivative under controlled conditions. One common method involves the use of a palladium-catalyzed bis-alkoxycarbonylation reaction, where benzyl alcohol acts as both a nucleophile and a solvent . The reaction is carried out in the presence of carbon monoxide and an oxidant such as p-benzoquinone to regenerate the catalytic active species .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate exerts its effects involves interactions with specific molecular targets. The central carbonyl group is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an intermediate or a reactant .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl ketone: Similar structure but lacks the cycloheptyl ring.
Dibenzyl malonate: Contains two benzyl groups and a malonate ester, used in similar synthetic applications.
Uniqueness
Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate is unique due to the presence of the cycloheptyl ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
476437-67-9 |
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Molecular Formula |
C24H26O5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
dibenzyl 2-[(1S)-3-oxocycloheptyl]propanedioate |
InChI |
InChI=1S/C24H26O5/c25-21-14-8-7-13-20(15-21)22(23(26)28-16-18-9-3-1-4-10-18)24(27)29-17-19-11-5-2-6-12-19/h1-6,9-12,20,22H,7-8,13-17H2/t20-/m0/s1 |
InChI Key |
CKRQPGCTVMPTBD-FQEVSTJZSA-N |
Isomeric SMILES |
C1CCC(=O)C[C@H](C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(=O)CC(C1)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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